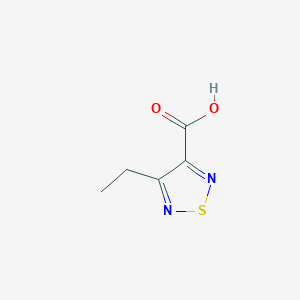![molecular formula C27H25N3NiO3+ B13660784 [N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel](/img/structure/B13660784.png)
[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel is a coordination compound that features a nickel ion coordinated to a complex ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel typically involves the coordination of nickel ions with the ligand. The ligand can be synthesized through a series of organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization with phenyl and glycinato groups. The final coordination step involves mixing the ligand with a nickel salt, such as nickel(II) chloride, in an appropriate solvent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis of the ligand followed by its coordination with nickel ions. The process would need to be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel can undergo various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized, altering the oxidation state of the metal.
Reduction: The compound can be reduced, potentially leading to changes in the coordination environment.
Substitution: Ligands coordinated to the nickel center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands that can displace the existing ligands on the nickel center. Reaction conditions typically involve controlled temperatures and solvents that can stabilize the intermediate species formed during the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while substitution reactions can yield new coordination compounds with different ligands.
科学的研究の応用
[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel has several scientific research applications:
Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It can be used in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: The compound’s potential biological activity makes it a candidate for drug development and biomedical research.
作用機序
The mechanism of action of [N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel involves its interaction with molecular targets through coordination chemistry. The nickel center can interact with various biological molecules, potentially altering their function and leading to therapeutic effects. The specific pathways involved depend on the nature of the biological targets and the context in which the compound is used .
類似化合物との比較
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is also used in catalysis and has unique properties due to its trifluoromethyl groups.
Pyridinium Salts: These compounds are structurally diverse and have applications in various fields, including medicinal chemistry and materials science.
Uniqueness
[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel is unique due to its specific ligand structure and the resulting coordination environment around the nickel center. This uniqueness imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.
特性
分子式 |
C27H25N3NiO3+ |
|---|---|
分子量 |
498.2 g/mol |
IUPAC名 |
2-[[[2-[(2R)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+) |
InChI |
InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/q;+3/p-2/t24-;/m1./s1 |
InChIキー |
WAUGCPLJRYNHRZ-GJFSDDNBSA-L |
異性体SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4.[Ni+3] |
正規SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4.[Ni+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


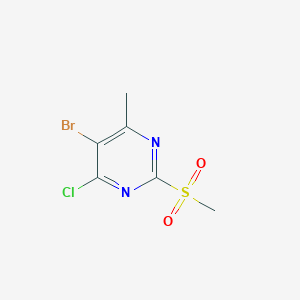


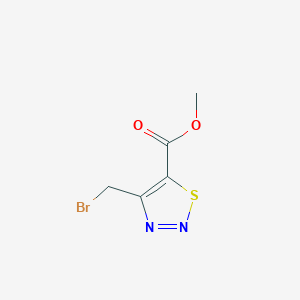
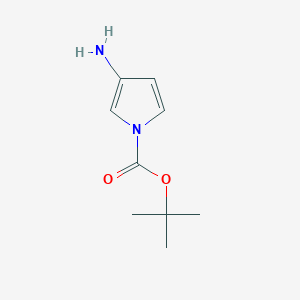
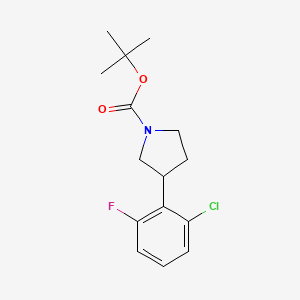
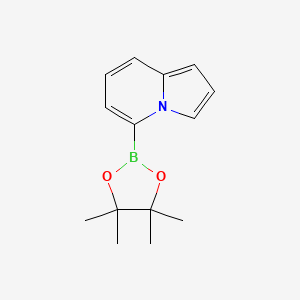
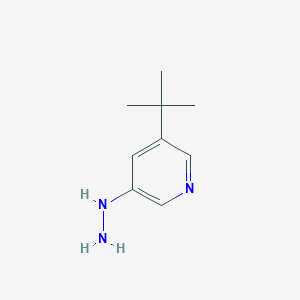

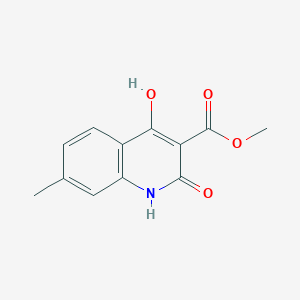

![3-Iodothieno[3,2-c]pyridine](/img/structure/B13660787.png)
